molecular formula C25H20F3N3O3S B12015168 Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate CAS No. 618074-66-1

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12015168
CAS No.: 618074-66-1
M. Wt: 499.5 g/mol
InChI Key: NILZRMIHPPCODR-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a trifluoromethyl group, a cyano substituent, and a 4-methylphenyl moiety at positions 4, 3, and 6 of the pyridine ring, respectively. A sulfanyl acetyl linker bridges the pyridine core to an ethyl 4-aminobenzoate ester. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group may contribute to electronic effects or hydrogen-bonding interactions in biological systems .

Properties

CAS No.

618074-66-1

Molecular Formula

C25H20F3N3O3S

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H20F3N3O3S/c1-3-34-24(33)17-8-10-18(11-9-17)30-22(32)14-35-23-19(13-29)20(25(26,27)28)12-21(31-23)16-6-4-15(2)5-7-16/h4-12H,3,14H2,1-2H3,(H,30,32)

InChI Key

NILZRMIHPPCODR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Functional Groups: The cyano, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under appropriate conditions.

    Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would produce an amine derivative.

Scientific Research Applications

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or activity measurements.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / Identifier Core Structure Key Substituents Molecular Formula Potential Applications / Notes Reference(s)
Target Compound : Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate Pyridine - 3-Cyano
- 4-Trifluoromethyl
- 6-(4-Methylphenyl)
- Sulfanyl acetyl linker
C23H17F3N4O3S Likely enzyme inhibition (e.g., kinases, acetylcholinesterase) due to pyridine scaffold
Ethyl 4-((3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate Thieno[2,3-b]pyridine - 4-Methoxyphenyl
- Amino group at position 3
C23H16F3N3O4S Increased solubility due to methoxy group; thienopyridine may enhance π-π stacking
Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate Pyridine - 6-Pyridin-4-yl (vs. 4-methylphenyl) C23H17F3N4O3S Pyridinyl substitution introduces hydrogen-bonding potential; may improve target selectivity
Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate Pyridine with benzodioxole - 6-Benzodioxol-5-yl
- 3-Oxobutanoate
C20H15F3N2O5S Benzodioxole enhances metabolic stability; oxobutanoate may influence pharmacokinetics
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone - 4-Oxo-pyrimidinone core
- 6,7-Dihydro structure
C23H20N4O4S2 Pyrimidinone core offers hydrogen-bonding sites; dihydro structure may reduce planarity
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Benzoate with sulfonyl linker - 4-Fluorophenyl sulfonyl group (vs. pyridinyl-sulfanyl) C15H14FNO4S Sulfonyl group increases electron-withdrawing effects; fluorophenyl enhances electronegativity

Key Findings:

Heterocyclic Core Variations: Pyridine (target compound) vs. thienopyridine () or pyrimidinone (): Thienopyridine and pyrimidinone cores introduce additional sulfur or nitrogen atoms, altering electronic properties and binding interactions. For example, thieno[2,3-b]pyridine in may enhance π-π stacking in enzyme active sites , while pyrimidinone in provides hydrogen-bonding sites .

Substituent Effects: 4-Methylphenyl vs. Pyridin-4-yl vs. 4-Methylphenyl: Substitution with pyridin-4-yl () introduces a basic nitrogen, which may enhance interactions with acidic residues in target proteins .

Linker Modifications: Sulfanyl Acetyl vs.

Biological Activity Trends: Trifluoromethyl groups are conserved across analogs, suggesting a role in metabolic stability and hydrophobic interactions. Cyano groups may act as hydrogen-bond acceptors or participate in click chemistry for further derivatization .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling the sulfanyl acetyl linker to the pyridine core, while analogs like ’s benzodioxole derivative require specialized heterocyclic formation steps .

Biological Activity

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Ethyl group : Contributes to lipophilicity.
  • Benzoate moiety : Often associated with various biological activities.
  • Pyridine ring : Known for its role in pharmacological properties.
  • Sulfanyl and cyano groups : Implicated in enhancing biological activity.

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine production.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduced IL-1β, IL-6, TNF-α secretion
Enzyme inhibitionPotential inhibition of inflammatory enzymes
CytotoxicityInduces apoptosis in cancer cell linesNot specified

Case Study 1: Anti-inflammatory Effects

A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant decrease in inflammatory markers. This suggests its potential utility in treating diseases characterized by chronic inflammation.

Case Study 2: Cancer Cell Lines

Another investigation explored the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced apoptosis, highlighting its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved in this process.

Research Findings

Recent research has focused on optimizing the chemical structure of this compound to enhance its biological activity and selectivity for target receptors. Structural modifications have led to compounds with improved potency against inflammatory diseases .

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